

# A Comparative Guide to the Immunogenicity of Fucosylated and Non-Fucosylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The glycosylation profile of therapeutic proteins, particularly monoclonal antibodies (mAbs), is a critical quality attribute that can significantly influence their safety and efficacy. One of the most impactful modifications is core fucosylation of the N-glycan in the Fc region of IgG1 antibodies. This guide provides an objective comparison of the immunogenicity of fucosylated and non-fucosylated proteins, supported by experimental data, to aid in the development of next-generation biologics with enhanced effector functions.

## **Executive Summary**

The absence of fucose on the Fc glycan of IgG1 antibodies, a state known as afucosylation or non-fucosylation, dramatically enhances their ability to mediate Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). This is primarily due to a significantly increased binding affinity for the FcyRIIIa (CD16a) receptor expressed on Natural Killer (NK) cells. This enhanced effector function can lead to more potent anti-tumor activity and is a key focus in the glycoengineering of therapeutic antibodies. Conversely, the impact on Complement-Dependent Cytotoxicity (CDC) is generally considered to be minimal. Non-fucosylated antibodies are not expected to be more immunogenic in terms of eliciting an anti-drug antibody response, as afucosylated IgG is a natural component of human serum.[1][2]

### **Data Presentation: Quantitative Comparison**



The following tables summarize the key quantitative differences in the immunological activity of fucosylated and non-fucosylated antibodies.

Table 1: FcyRIIIa Binding Affinity

| Antibody Type                  | Target  | Fold Increase in<br>Binding Affinity<br>(Non-Fucosylated<br>vs. Fucosylated)     | Reference |
|--------------------------------|---------|----------------------------------------------------------------------------------|-----------|
| Anti-CD20 (Rituximab analogue) | CD20    | ~35-fold (for F158<br>variant), ~9-fold (for<br>V158 variant)                    | [3]       |
| Anti-HER2<br>(Trastuzumab)     | HER2    | Not explicitly quantified in fold- increase, but consistently shown to be higher | [4]       |
| Humanized IgG1                 | Generic | 10 to 100-fold                                                                   | [5]       |

Table 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Activity



| Antibody Type                        | Target  | Fold Increase in ADCC Potency (Non-Fucosylated vs. Fucosylated)  | Key Findings                                                                                                          | Reference |
|--------------------------------------|---------|------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| Anti-CD20<br>(Rituximab<br>analogue) | CD20    | >100-fold (based<br>on EC50)                                     | Non-fucosylated antibody reached saturated ADCC at 0.01-0.1 μg/mL, while the fucosylated version required >1.0 μg/mL. |           |
| Anti-HER2<br>(Trastuzumab)           | HER2    | 1.9 to 7.7-fold<br>(PBMCs), 11.3-<br>fold (purified NK<br>cells) | Enhanced ADCC was observed irrespective of the FcyRIIIa genotype of the donor.                                        | _         |
| Humanized IgG1                       | Generic | 2 to 40-fold                                                     | The enhancement is significant and not substantially inhibited by plasma IgG.                                         |           |

Table 3: Complement-Dependent Cytotoxicity (CDC) Activity



| Antibody Type                                         | Target | Effect of<br>Fucosylation                  | Reference    |
|-------------------------------------------------------|--------|--------------------------------------------|--------------|
| Anti-CD20 (Rituximab analogue)                        | CD20   | No significant difference in CDC activity. |              |
| Obinutuzumab (low fucose) vs. Rituximab (high fucose) | CD20   | Rituximab induces higher CDC.              | <del>-</del> |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in this guide are provided below.

## Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay (LDH Release Method)

This assay measures the amount of lactate dehydrogenase (LDH) released from the cytosol of lysed target cells as an indicator of cytotoxicity.

#### Materials:

- Target cells (expressing the antigen of interest)
- Effector cells (e.g., human Peripheral Blood Mononuclear Cells PBMCs, or purified Natural Killer - NK cells)
- Fucosylated and non-fucosylated antibodies
- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- LDH cytotoxicity detection kit
- 96-well V-bottom plates
- Plate reader



#### Procedure:

#### Cell Preparation:

- $\circ$  Harvest and wash target cells, then resuspend in culture medium to a final concentration of 1 x 10<sup>5</sup> cells/mL.
- Isolate effector cells (e.g., PBMCs using Ficoll-Paque gradient centrifugation) and resuspend in culture medium. Determine the effector to target (E:T) cell ratio to be used (e.g., 25:1).

#### Assay Setup:

- Plate 50 μL of target cells (5,000 cells) into each well of a 96-well V-bottom plate.
- Prepare serial dilutions of the fucosylated and non-fucosylated antibodies in culture medium.
- Add 50 μL of the antibody dilutions to the respective wells containing target cells.
- Add 50 μL of effector cells to the wells to achieve the desired E:T ratio.

#### Controls:

- Target Spontaneous Release: Target cells + medium only.
- Target Maximum Release: Target cells + lysis buffer from the kit.
- Effector Spontaneous Release: Effector cells + medium only.
- Medium Background: Medium only.

#### Incubation:

- Centrifuge the plate at 250 x g for 3 minutes to pellet the cells.
- Incubate the plate for 4-6 hours at 37°C in a humidified 5% CO2 incubator.
- LDH Measurement:



- Centrifuge the plate at 250 x g for 5 minutes.
- $\circ$  Carefully transfer 50  $\mu L$  of the supernatant from each well to a new flat-bottom 96-well plate.
- Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
- Incubate the plate at room temperature for 30 minutes, protected from light.
- Add the stop solution provided in the kit.
- Measure the absorbance at 490 nm using a plate reader.
- Data Analysis:
  - Subtract the medium background from all absorbance readings.
  - Calculate the percentage of specific lysis using the following formula:

## Fc Receptor Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between an antibody and its Fc receptor.

#### Materials:

- SPR instrument and sensor chips (e.g., CM5)
- Fucosylated and non-fucosylated antibodies (ligand)
- Soluble recombinant FcyRIIIa (analyte)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)



#### Procedure:

- Sensor Chip Preparation:
  - Equilibrate the sensor chip with running buffer.
  - Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
- Ligand Immobilization:
  - Inject the fucosylated or non-fucosylated antibody, diluted in immobilization buffer, over the activated sensor surface until the desired immobilization level is reached.
  - Deactivate any remaining active esters by injecting ethanolamine.
- Analyte Binding:
  - Prepare a series of dilutions of the soluble FcyRIIIa in running buffer.
  - Inject the FcyRIIIa dilutions sequentially over the immobilized antibody surface, starting
    with the lowest concentration. Each injection is followed by a dissociation phase where
    only running buffer flows over the surface.
- Regeneration:
  - After each analyte injection cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-receptor interaction (e.g., low pH glycine) to remove the bound analyte.
- Data Analysis:
  - The binding events are recorded as sensorgrams (response units vs. time).
  - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).



### **Complement-Dependent Cytotoxicity (CDC) Assay**

This assay determines the ability of an antibody to induce cell lysis through the activation of the complement cascade.

#### Materials:

- Target cells
- · Fucosylated and non-fucosylated antibodies
- Source of complement (e.g., normal human serum)
- Assay buffer (e.g., RPMI 1640 with 1% BSA)
- Cell viability dye (e.g., propidium iodide) or a cell viability assay kit (e.g., CellTiter-Glo®)
- 96-well flat-bottom plates
- Flow cytometer or plate reader

#### Procedure:

- Assay Setup:
  - Plate target cells at a density of 5 x 10<sup>4</sup> cells/well in a 96-well plate.
  - Add serial dilutions of the fucosylated and non-fucosylated antibodies to the wells.
  - Incubate for 15-30 minutes at room temperature.
- Complement Addition:
  - Add the complement source to each well at a pre-determined optimal concentration.
  - Controls:
    - Cells + antibody only (no complement)



- Cells + complement only (no antibody)
- Cells only (background)
- Incubation:
  - Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
- Viability Measurement:
  - Using Flow Cytometry: Add a viability dye like propidium iodide and analyze the percentage of dead cells.
  - Using a Lysis Assay: Use a commercial kit to measure the release of a cytosolic component (e.g., ATP with CellTiter-Glo®) as an indicator of cell lysis.
- Data Analysis:
  - Calculate the percentage of specific CDC using the following formula:

## Mandatory Visualization Signaling Pathway of ADCC via FcyRIIIa on NK Cells





Click to download full resolution via product page

Caption: FcyRIIIa signaling pathway in NK cells leading to ADCC.





### **Experimental Workflow for Comparing Immunogenicity**



Click to download full resolution via product page



Caption: Workflow for comparing fucosylated and non-fucosylated antibodies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ADCC Reporter Bioassay Complete Kit, (Raji) Protocol [at.promega.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. promega.com [promega.com]
- 4. revvity.com [revvity.com]
- 5. ADCC Reporter Bioassay Core Kit Protocol [promega.de]
- To cite this document: BenchChem. [A Comparative Guide to the Immunogenicity of Fucosylated and Non-Fucosylated Proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030135#comparing-the-immunogenicity-of-fucosylated-and-non-fucosylated-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com